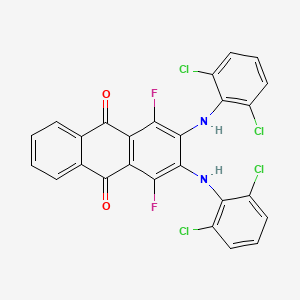
2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione: is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 2,6-dichloroanilino groups attached to a 1,4-difluoroanthracene-9,10-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione typically involves the reaction of 2,6-dichloroaniline with 1,4-difluoroanthracene-9,10-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dichloroanilino and difluoroanthracene groups, which impart specific reactivity to the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, which can replace the chlorine atoms in the dichloroanilino groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays and drug discovery.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases, such as cancer, due to its ability to modulate specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Bis(2,4-dichloroanilino)-1,4-difluoroanthracene-9,10-dione
- 2,3-Bis(2,5-dichloroanilino)-1,4-difluoroanthracene-9,10-dione
- 2,3-Bis(2,6-dichloroanilino)-1,4-dichloroanthracene-9,10-dione
Uniqueness: 2,3-Bis((2,6-dichlorophenyl)amino)-1,4-difluoroanthracene-9,10-dione is unique due to the specific positioning of the dichloroanilino groups and the presence of fluorine atoms in the anthracene core. These structural features impart distinct chemical and biological properties to the compound, making it different from other similar compounds. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the dichloroanilino groups contribute to its specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
192770-42-6 |
|---|---|
Molekularformel |
C26H12Cl4F2N2O2 |
Molekulargewicht |
564.2 g/mol |
IUPAC-Name |
2,3-bis(2,6-dichloroanilino)-1,4-difluoroanthracene-9,10-dione |
InChI |
InChI=1S/C26H12Cl4F2N2O2/c27-13-7-3-8-14(28)21(13)33-23-19(31)17-18(26(36)12-6-2-1-5-11(12)25(17)35)20(32)24(23)34-22-15(29)9-4-10-16(22)30/h1-10,33-34H |
InChI-Schlüssel |
TVGHQQDUUGAIJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3F)NC4=C(C=CC=C4Cl)Cl)NC5=C(C=CC=C5Cl)Cl)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














